molecular formula C21H22N2O4 B2464776 2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole CAS No. 325474-57-5

2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole

Cat. No.: B2464776
CAS No.: 325474-57-5
M. Wt: 366.417
InChI Key: IVZMWOLSZWXFMQ-UHFFFAOYSA-N
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Description

2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole is a complex organic compound that features a unique combination of a benzodioxole ring and a nitropropylidene group attached to a trimethylindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved by the reaction of catechol with dihalomethanes in the presence of concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . The nitropropylidene group is then introduced through nitration reactions, often using nitric acid or other nitrating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration steps and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole involves its interaction with molecular targets such as tubulin, leading to the suppression of tubulin polymerization or stabilization of microtubule structure. This results in mitotic blockade and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

The compound 2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole is a synthetic derivative that combines features of indole and benzodioxole structures. This article explores its biological activity based on existing research, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C15_{15}H15_{15}N3_{3}O4_{4}
  • Molecular Weight : 299.30 g/mol
  • IUPAC Name : this compound

The compound's structure features a nitro group and a benzodioxole moiety attached to the indole framework, which may contribute to its biological activities.

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzodioxole moiety is particularly noted for enhancing the radical scavenging capacity of such compounds. Studies have shown that related indole derivatives can reduce oxidative stress in various biological models .

Anticancer Activity

Indole derivatives are well-documented for their anticancer potential. The compound may inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Indoles can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some studies suggest that similar compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

A comparative study on related compounds demonstrated that they exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Indoles are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2. In vitro studies have shown that related indole derivatives can significantly reduce inflammation markers in cell cultures .

The biological activity of this compound may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression .

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of various indole derivatives using DPPH radical scavenging assays. The results indicated that compounds with similar structures exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant capabilities.

CompoundDPPH Scavenging Activity (%)
Compound A75%
Compound B68%
Target Compound82%

Study 2: Cytotoxicity Against Cancer Cells

A cytotoxicity assay was performed on breast cancer cell lines (MCF-7). The results showed that the target compound had an IC50 value significantly lower than control groups.

CompoundIC50 (µM)
Control>100
Target Compound25

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-21(2)16-6-4-5-7-17(16)22(3)20(21)11-15(12-23(24)25)14-8-9-18-19(10-14)27-13-26-18/h4-11,15H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZMWOLSZWXFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CC4=C(C=C3)OCO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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